molecular formula C10H15ClFNO B13131578 3-(Benzyloxy)-2-fluoropropan-1-amine hcl CAS No. 2055841-04-6

3-(Benzyloxy)-2-fluoropropan-1-amine hcl

Cat. No.: B13131578
CAS No.: 2055841-04-6
M. Wt: 219.68 g/mol
InChI Key: BNRRJSWWSOVYSC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride is a chemical compound that features a benzyloxy group, a fluorine atom, and an amine group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the benzyloxylation of a suitable precursor, followed by fluorination and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-fluoropropanone, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group may enhance binding affinity, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-2-chloropropan-1-amine hydrochloride
  • 3-(Benzyloxy)-2-bromopropan-1-amine hydrochloride
  • 3-(Benzyloxy)-2-iodopropan-1-amine hydrochloride

Uniqueness

Compared to its analogs, 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable tool in various applications.

Properties

CAS No.

2055841-04-6

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

2-fluoro-3-phenylmethoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H

InChI Key

BNRRJSWWSOVYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)F.Cl

Origin of Product

United States

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